2-(Fluoromethoxy)benzaldehyde
Description
2-(Fluoromethoxy)benzaldehyde is a benzaldehyde derivative substituted with a fluoromethoxy group (-OCH₂F) at the 2-position of the aromatic ring. Its molecular formula is C₈H₇FO₂, with a molecular weight of 154.14 g/mol (inferred from analogous compounds in ). This compound is of interest in pharmaceutical and agrochemical synthesis due to fluorine’s ability to modulate bioavailability and metabolic stability.
Properties
CAS No. |
221013-25-8 |
|---|---|
Molecular Formula |
C8H7FO2 |
Molecular Weight |
154.14 g/mol |
IUPAC Name |
2-(fluoromethoxy)benzaldehyde |
InChI |
InChI=1S/C8H7FO2/c9-6-11-8-4-2-1-3-7(8)5-10/h1-5H,6H2 |
InChI Key |
NVSAAKRWQJRUKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCF |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Benzaldehyde Derivatives
Structural and Electronic Comparisons
Table 1: Structural Features of Selected Benzaldehyde Derivatives
Key Observations :
- Fluorinated vs. Non-Fluorinated Groups: The fluoromethoxy group in this compound offers a balance of electron withdrawal and moderate steric bulk compared to the bulkier nitro or bromomethyl groups.
- Positional Effects : Substitution at C2 (as in this compound) directs reactivity toward the ortho position, whereas para-substituted derivatives (e.g., 4-(Bromomethyl)benzaldehyde) exhibit distinct regioselectivity in reactions.
Reactivity and Functional Group Behavior
Hemiacetal Formation :
Benzaldehyde derivatives with electron-withdrawing substituents (e.g., -F, -NO₂) show enhanced electrophilicity at the aldehyde group, facilitating nucleophilic additions. For example, pyrimidine-5-carbaldehydes achieve 95% hemiacetal yields under equilibrium conditions, compared to 9% for unsubstituted benzaldehyde. While direct data for this compound is unavailable, its fluorine substituent is expected to similarly enhance reactivity toward alcohols or thiols.
Crystallinity and Hydrogen Bonding :
Crystal structures of related compounds (e.g., 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde) reveal planar molecular geometries stabilized by C–H···O interactions.
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